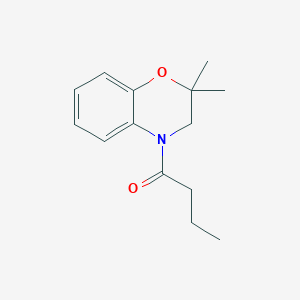
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone, also known as MPEP, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone binds to the allosteric site of mGluR5, which inhibits its activity and reduces the downstream signaling pathways. This results in the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of glutamate release, the enhancement of synaptic plasticity, and the reduction of neuronal excitability. It has also been shown to have potential therapeutic effects in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high selectivity for mGluR5, its well-established pharmacokinetic and pharmacodynamic profiles, and its ability to cross the blood-brain barrier. However, it also has several limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone, including the exploration of its potential therapeutic effects in various neurological disorders, the development of more selective and potent mGluR5 antagonists, and the investigation of its potential applications in other fields, such as oncology and immunology.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the mGluR5 receptor, which is involved in various physiological processes. This compound has several advantages for lab experiments, but also has several limitations. There are several future directions for research on this compound, which could lead to the development of new therapeutic strategies for various neurological disorders.
Métodos De Síntesis
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone can be synthesized through the reaction of 5-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The resulting compound is then purified through various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. This compound has been shown to have potential therapeutic effects in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.
Propiedades
IUPAC Name |
2-(5-methylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-5-6-15-14(11-13)7-10-18(15)12-16(19)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYSJXQXIMFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)
![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
